An In-Depth Technical Guide to 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6): A Key Intermediate in the Synthesis of Deucravacitinib
An In-Depth Technical Guide to 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6): A Key Intermediate in the Synthesis of Deucravacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with the CAS number 1609394-10-6, is a pivotal organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Deucravacitinib (BMS-986165), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1][3][4][5] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis, representing a novel therapeutic approach for autoimmune diseases.[4][6] This guide provides a comprehensive overview of the properties, synthesis, and safety data of CAS 1609394-10-6, with a focus on its critical application in the manufacturing of Deucravacitinib.
The unique molecular architecture of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, featuring a methoxy group, an aniline moiety, and a methyl-triazole ring, makes it an essential building block.[1] The aniline group, in particular, serves as a crucial reactive handle for coupling with other molecular fragments to construct the complex structure of Deucravacitinib.[1] Understanding the characteristics and handling of this intermediate is paramount for chemists and researchers involved in the development and production of TYK2 inhibitors and other related pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is essential for its effective use in synthesis, purification, and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1609394-10-6 | [1][7][8] |
| Molecular Formula | C₁₀H₁₂N₄O | [1][9] |
| Molecular Weight | 204.23 g/mol | [1][9] |
| Appearance | Light orange to brown solid; Off-white solid | [1] |
| Melting Point | 229-232 °C | [1] |
| Boiling Point | 437.6 ± 55.0 °C | [2] |
| Density | 1.29 ± 0.1 g/cm³ | [1] |
| Purity | ≥98.0% (HPLC) | [1][9] |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | |
| pKa (Acidity Coefficient) | 3.45 ± 0.10 |
Role in the Synthesis of Deucravacitinib
The primary utility of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is as a precursor to the benzene-triazole scaffold of Deucravacitinib.[1] The synthesis of Deucravacitinib involves the coupling of this aniline intermediate with a substituted pyridazine core.
A key synthetic transformation is the reaction of the amine group on 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a halogenated pyridazine derivative, such as a compound with a chloride leaving group.[1] This nucleophilic aromatic substitution reaction forms the central backbone of the final Deucravacitinib molecule.
Commercial Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
A reported commercial-scale synthesis of this intermediate starts from 5-chloro-2-methoxybenzonitrile.[6] The key steps are outlined below:
-
Triazole Formation: 5-Chloro-2-methoxybenzonitrile reacts with N-methylformohydrazide to yield 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate.[6]
-
Nitration: The resulting triazole undergoes nitration using nitric acid to produce 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.[6]
-
Catalytic Hydrogenation: The nitro group is then reduced to an amine via catalytic hydrogenation, yielding 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[6] This step is critical as it introduces the reactive aniline functionality.
This synthetic pathway has been successfully implemented on a large scale, highlighting its robustness and industrial applicability.[6]
Caption: Commercial synthesis route for CAS 1609394-10-6.
Experimental Protocol: Coupling with the Pyridazine Core
The subsequent step in the Deucravacitinib synthesis involves the coupling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a suitable pyridazine derivative. A general representation of this process is the reaction with a compound like 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide.
Step-by-step methodology:
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., argon), dissolve 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide in an appropriate solvent such as 1,4-dioxane.[10]
-
Addition of Intermediate: Add 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline to the reaction mixture.
-
Catalyst and Ligand: Introduce a palladium catalyst and a suitable ligand to facilitate the cross-coupling reaction.
-
Base: Add a base to the reaction mixture to neutralize any acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature and stir for a sufficient duration to ensure complete conversion.
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified using techniques like crystallization or column chromatography to yield the desired coupled product, a direct precursor to Deucravacitinib.
Caption: Workflow for the synthesis of a Deucravacitinib precursor.
Safety and Handling
Comprehensive safety data is crucial for the handling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in a research or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[7]
GHS Hazard Classification
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[7][8]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[7][8]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[7][8]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7][8]
Precautionary Statements
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash hands thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container in accordance with local regulations.[7]
-
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles with side-shields.[7]
-
Hand Protection: Protective gloves (e.g., butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for anilines; nitrile gloves may not be suitable).[7][11]
-
Skin and Body Protection: Impervious clothing and a fully-buttoned lab coat.[7][11]
-
Respiratory Protection: A suitable respirator should be used if engineering controls are inadequate.[7]
Storage and Handling Recommendations
-
Store in a secured, cool, and well-ventilated area away from direct sunlight and ignition sources.[11]
-
Avoid contact with incompatible materials such as strong oxidizers, strong acids, and strong bases.[11]
-
Confine all work with this compound to a properly functioning certified laboratory chemical fume hood.[11]
Conclusion
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a compound of significant industrial relevance, primarily serving as a cornerstone intermediate in the synthesis of the TYK2 inhibitor, Deucravacitinib. Its well-defined physicochemical properties and established synthetic routes underscore its importance in the pharmaceutical manufacturing landscape. A thorough understanding of its chemical behavior, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in drug development and production. The continued demand for novel autoimmune disease therapies will likely sustain the importance of this key intermediate in the years to come.
References
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